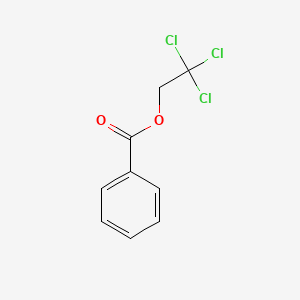
2,2,2-Trichloroethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid 2,2,2-trichloroethyl ester is an organic compound with the molecular formula C₉H₇Cl₃O₂ and a molecular weight of 253.51 g/mol . It is also known as 2,2,2-trichloroethyl benzoate. This compound is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2,2,2-trichloroethyl group. It is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoic acid 2,2,2-trichloroethyl ester can be synthesized through the esterification of benzoic acid with 2,2,2-trichloroethanol. The reaction typically involves heating benzoic acid and 2,2,2-trichloroethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of benzoic acid 2,2,2-trichloroethyl ester follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Benzoic acid 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to benzoic acid and 2,2,2-trichloroethanol.
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions, where the ester bond is broken and replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Benzoic acid and 2,2,2-trichloroethanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Benzoic acid 2,2,2-trichloroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of benzoic acid 2,2,2-trichloroethyl ester involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting microbial cell membranes or interfering with enzyme activities. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Benzoic Acid Esters: Other esters of benzoic acid, such as methyl benzoate and ethyl benzoate, share similar chemical properties but differ in their ester groups.
Trichloroethyl Esters: Compounds like 2,2,2-trichloroethyl acetate have similar ester groups but different acid components.
Uniqueness: Benzoic acid 2,2,2-trichloroethyl ester is unique due to the presence of the 2,2,2-trichloroethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific chemical reactions and industrial applications where other esters may not be as effective .
Properties
Molecular Formula |
C9H7Cl3O2 |
|---|---|
Molecular Weight |
253.5 g/mol |
IUPAC Name |
2,2,2-trichloroethyl benzoate |
InChI |
InChI=1S/C9H7Cl3O2/c10-9(11,12)6-14-8(13)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
WGXLSZQUOYSATB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12082206.png)
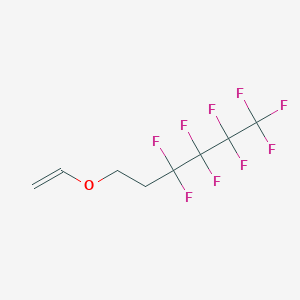
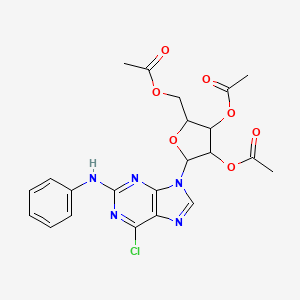
![4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine](/img/structure/B12082219.png)

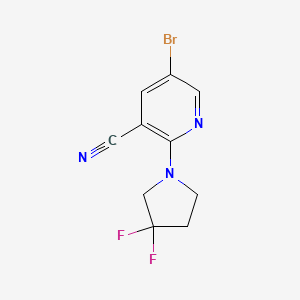
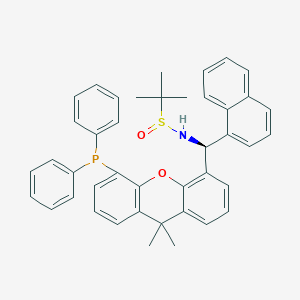

![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)
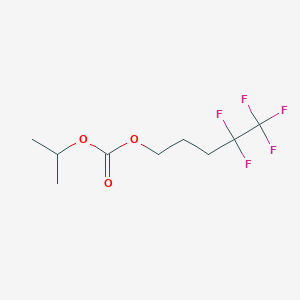

![2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)

